(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide
CAS No.: 300378-75-0
Cat. No.: VC21418637
Molecular Formula: C21H20N2O4S2
Molecular Weight: 428.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300378-75-0 |
|---|---|
| Molecular Formula | C21H20N2O4S2 |
| Molecular Weight | 428.5g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C21H20N2O4S2/c1-26-16-8-5-7-15(13-16)22-19(24)10-11-23-20(25)18(29-21(23)28)12-14-6-3-4-9-17(14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12- |
| Standard InChI Key | DEQLVHGXXLBMEJ-PDGQHHTCSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S |
| SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S |
Introduction
Structural Characteristics and Identification
The compound (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide features a thiazolidine core with several functional groups that contribute to its unique chemical properties and potential biological activities. The compound's structure consists of a thiazolidine ring linked to a propanamide group and featuring both methoxy-substituted aromatic rings and carbonyl functionalities.
Basic Identification Parameters
The compound is uniquely identified by several chemical identifiers that allow for unambiguous recognition in scientific literature and databases:
| Parameter | Value |
|---|---|
| CAS Number | 300378-75-0 |
| Molecular Formula | C21H20N2O4S2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| PubChem Compound ID | 5756575 |
Structural Identifiers
For computational and database purposes, the compound can be represented by the following structural identifiers:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C21H20N2O4S2/c1-26-16-8-5-7-15(13-16)22-19(24)10-11-23-20(25)18(29-21(23)28)12-14-6-3-4-9-17(14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12- |
| Standard InChIKey | DEQLVHGXXLBMEJ-PDGQHHTCSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S |
Physicochemical Properties
Understanding the physicochemical properties of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide is crucial for predicting its behavior in biological systems and developing effective formulation strategies for potential pharmaceutical applications.
Structural Features
The thiazolidine ring in this compound is a key structural feature, containing both sulfur and nitrogen atoms in a five-membered heterocyclic arrangement. The (Z) designation in the compound name indicates the stereochemistry of the exocyclic double bond between the thiazolidine ring and the 2-methoxybenzylidene group, with the two principal groups being on the same side of the double bond.
Functional Groups and Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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A thiazolidine ring with a thioxo (C=S) group
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An amide linkage (propanamide)
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Two methoxy groups attached to aromatic rings
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A carbonyl group within the thiazolidine ring
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An exocyclic double bond with (Z) configuration
These functional groups provide numerous sites for potential hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets, which may explain the compound's reported biological activities.
Biological Activities and Applications
Thiazolidinedione derivatives like (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide have demonstrated various biological activities, making them promising candidates for pharmaceutical research.
Anti-inflammatory Properties
Research indicates that compounds with this structural scaffold can exhibit anti-inflammatory activity. The thiazolidinedione ring is known to interact with peroxisome proliferator-activated receptors (PPARs), which play important roles in regulating inflammatory responses.
PPAR Activation
Thiazolidinediones are recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are important in regulating glucose metabolism and lipid levels. This mechanism of action is particularly relevant for the thiazolidinedione class of antidiabetic medications.
Structure-Activity Relationships
Understanding the relationship between the structure of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide and its biological activities provides valuable insights for medicinal chemistry and drug development.
Comparison with Structurally Related Compounds
Several compounds share structural similarities with our target compound:
Key Structure-Activity Insights
Research on these related compounds suggests that:
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The thiazolidine ring is essential for biological activity
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The (Z) configuration of the exocyclic double bond appears to be important for optimal activity
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Modifications to the aromatic substituents (methoxy groups) can fine-tune activity and pharmacokinetic properties
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The propanamide linker provides appropriate spacing between the thiazolidine core and the terminal aromatic ring
These structure-activity relationships provide valuable direction for the design of new analogs with potentially enhanced biological activity or improved pharmacokinetic properties .
Current Research Directions
Current research on thiazolidinedione derivatives like (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide appears to be focused on several key areas:
Medicinal Chemistry Optimization
Researchers are exploring structural modifications to improve the pharmacological properties and to optimize the biological activities of these compounds. This includes adjusting substituents on the aromatic rings and modifying the linking groups to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies
Investigations into the precise molecular mechanisms underlying the biological activities of these compounds are ongoing. This includes studies on their interactions with specific enzymes, receptors, and signaling pathways related to inflammation, cancer, and metabolic disorders.
Therapeutic Applications
Based on their diverse biological activities, thiazolidinedione derivatives are being explored for various therapeutic applications, including as potential treatments for:
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Inflammatory disorders
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Cancer
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Metabolic diseases such as diabetes
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Oxidative stress-related conditions
The multi-functional nature of these compounds makes them promising candidates for addressing complex diseases with multiple underlying pathological mechanisms.
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